molecular formula C14H10ClN3O2 B1622303 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid CAS No. 339016-30-7

2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid

Cat. No. B1622303
M. Wt: 287.7 g/mol
InChI Key: IDHJLSIRISGRPI-UHFFFAOYSA-N
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Description

This compound, also known as 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid, has the CAS Number 339016-30-7 . It has a linear formula of C14H10ClN3O2 and a molecular weight of 287.71 . The compound is a synthetic molecule that is gaining increasing interest in the field of cancer treatment due to its excellent pharmacological properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClN3O2/c15-12-5-6-13(17-16-12)18-8-9(7-14(19)20)10-3-1-2-4-11(10)18/h1-6,8H,7H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 220-222°C . Its density is predicted to be 1.46±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its versatility in organic chemistry. For instance, it has been used in a three-component, intramolecular Ugi reaction to produce unique indoloketopiperazine derivatives, highlighting its role in expanding the chemical space of heterocyclic compounds (Ghandi, Zarezadeh, & Taheri, 2012). Additionally, research into synthesizing a series of nitrogen and sulfur heterocycles by linking four distinct ring structures—indole, 1,2,4-triazole, pyridazine, and quinoxaline—underscores the compound's utility in creating novel heterocyclic systems (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Biological Activity and Pharmaceutical Potential

Research into the analgesic and anti-inflammatory activities of structurally diverse amide derivatives of a related compound, [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, has revealed promising pharmacological properties. Some derivatives were found to be equipotent to aspirin and indometacin, suggesting potential applications in pain and inflammation management (Şüküroğlu et al., 2005).

Chemical Structure Analysis

The crystal structure analysis of closely related compounds provides insight into the molecular geometry and potential reactivity of 2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid. For example, the crystal structure of triclopyr (2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid) highlights the significance of intermolecular interactions, such as hydrogen bonding and π–π interactions, in determining the stability and reactivity of these compounds (Cho, Kim, Jeon, & Kim, 2014).

Molecular Docking and In Vitro Screening

The synthesis of novel pyridine and fused pyridine derivatives from related compounds and their subsequent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein exemplify the compound's relevance in drug discovery and development. The moderate to good binding energies observed suggest the potential of these derivatives in designing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-12-5-6-13(17-16-12)18-8-9(7-14(19)20)10-3-1-2-4-11(10)18/h1-6,8H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJLSIRISGRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=NN=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377380
Record name [1-(6-Chloropyridazin-3-yl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid

CAS RN

339016-30-7
Record name [1-(6-Chloropyridazin-3-yl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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